(Z)-epsilon-Viniferin
Overview
Description
(Z)-epsilon-Viniferin is a naturally occurring stilbenoid dimer found in various plants, particularly in grapevines. It is a type of resveratrol dimer and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-epsilon-Viniferin typically involves the oxidative coupling of resveratrol. One common method is the use of laccase enzymes, which catalyze the dimerization of resveratrol under mild conditions. The reaction is usually carried out in an aqueous medium at room temperature, making it an environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms that express laccase enzymes. This method allows for the large-scale production of the compound with high purity and yield. Additionally, chemical synthesis methods involving the use of metal catalysts have been explored for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (Z)-epsilon-Viniferin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for acetylation and benzoylation reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated and benzoylated derivatives.
Scientific Research Applications
(Z)-epsilon-Viniferin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying oxidative coupling reactions and the synthesis of stilbenoid dimers.
Medicine: this compound is being investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: The compound is used in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
The mechanism of action of (Z)-epsilon-Viniferin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation. The compound can scavenge free radicals, thereby reducing oxidative damage to cells. Additionally, it inhibits the activity of pro-inflammatory enzymes and cytokines, leading to reduced inflammation. In cancer cells, this compound induces apoptosis by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Resveratrol: A monomeric stilbenoid with similar antioxidant and anti-inflammatory properties.
Piceatannol: Another resveratrol derivative with potent anticancer activity.
Viniferin Isomers: Other isomers of viniferin, such as (E)-epsilon-Viniferin, which have similar but distinct biological activities.
Uniqueness: (Z)-epsilon-Viniferin is unique due to its dimeric structure, which enhances its biological activity compared to its monomeric counterparts. The compound’s ability to undergo various chemical reactions and form diverse derivatives also contributes to its uniqueness and potential for therapeutic applications.
Properties
IUPAC Name |
5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1-/t27-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWLMRXWKZGLFI-HQAJZZHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62250-12-8 | |
Record name | epsilon-Viniferin, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062250128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .EPSILON.-VINIFERIN, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1M49P0R0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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